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Compound of Interest

Compound Name: 4-bromo-3-Pyridinesulfonamide

CAS No.: 361544-09-4

Cat. No.: B13879950 Get Quote

The chemical behavior of 4-bromopyridine-3-sulfonamide is dominated by the interplay

between the electron-withdrawing nature of the pyridine nitrogen and the sulfonamide group.

1.1 Electronic Architecture

Pyridine Ring: The nitrogen atom withdraws electron density, making the ring carbons

electrophilic. Positions 2 and 4 are particularly electron-deficient, activating the C4-Bromine

bond for Nucleophilic Aromatic Substitution (

).

The "Ortho" Effect: The placement of the sulfonamide group at C3 (ortho to the bromine)

creates a steric and electronic environment ideal for cyclization. The sulfonamide nitrogen (

) can act as an intramolecular nucleophile under basic conditions.[1]

Acidity: The sulfonamide proton is acidic enough to be deprotonated by weak bases (e.g.,

), facilitating palladium-catalyzed cross-coupling reactions without catalyst poisoning.

1.2 Physicochemical Properties Table
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Property Value / Characteristic Relevance

Molecular Formula Core scaffold

Molecular Weight ~237.07 g/mol Ideal for FBDD (<300 Da)

ClogP ~0.5 - 0.9 High water solubility potential

H-Bond Donors
1 (

)

Key interaction point for

enzymes (e.g., Carbonic

Anhydrase)

H-Bond Acceptors 3 (Pyridine N, Sulfonyl O) Ligand binding efficiency

Reactivity
High (

, Pd-coupling)
Rapid diversification

Part 2: Synthetic Architecture
The synthesis of 4-bromopyridine-3-sulfonamide requires navigating the sensitivity of the

pyridine ring to "halogen dance" reactions during lithiation. Two primary routes are

recommended to ensure regiochemical integrity.

Protocol A: The Thioether Oxidation Route
(Recommended)
This route avoids harsh sulfonation conditions and unstable lithiated intermediates.

Precursor: Start with 4-bromo-3-(methylthio)pyridine.

Oxidative Chlorination: Treat with

gas or

-chlorosuccinimide (NCS) in aqueous acetic acid to generate the sulfonyl chloride in situ.[1]

Mechanism:[2][3][4] The sulfur is oxidized to the sulfonyl chloride (

) while the bromine remains intact.
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Amination: Immediate treatment with aqueous ammonia or a primary amine.[1]

Protocol B: The Directed Sulfonation Route (Classical)
Sulfonation: Treat 4-aminopyridine with oleum (

) at 140°C to yield 4-aminopyridine-3-sulfonic acid.[1]

Sandmeyer-Type Transformation: Convert the amino group to bromine using

and

.[1]

Activation: Convert the sulfonic acid to sulfonyl chloride using

or

.

Amidation: React with

in THF/DCM.

Critical Control Point:

Causality: In Route B, the amino group directs the sulfonation to the C3 position (ortho).

Attempting to sulfonate 4-bromopyridine directly often fails due to deactivation.[1]

Part 3: Reactivity & Functionalization
The core value of this scaffold lies in its ability to undergo divergent synthesis.[1] The C4-Br

bond is the "exit vector" for growing the molecule, while the C3-Sulfonamide acts as the

anchor.

Experimental Workflow: Suzuki-Miyaura Coupling
This protocol describes coupling an aryl boronic acid to the C4 position, a key step in

synthesizing kinase inhibitors.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromopyridine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromopyridine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromopyridine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromopyridine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromopyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13879950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagents: 4-bromopyridine-3-sulfonamide (1.0 eq), Aryl boronic acid (1.2 eq),

(5 mol%),

(2.0 eq).

Solvent: Dioxane:Water (4:1).[1]

Conditions: 90°C, 4 hours, Inert Atmosphere (

).

Step-by-Step Methodology:

Degassing: Dissolve the sulfonamide and boronic acid in the solvent mixture. Sparge with

nitrogen for 15 minutes. Reasoning: Oxygen poisons the Pd(0) active species.[1]

Catalyst Addition: Add

.[1] This catalyst is chosen for its bite angle and stability with heteroaryl halides.[1]

Reaction: Heat to 90°C. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The product will

be more polar than the starting bromide.

Workup: Dilute with EtOAc, wash with brine. Dry over

.[1]

Purification: Flash chromatography (Gradient: 0-10% MeOH in DCM).

Visualization: Divergent Synthetic Pathways
The following diagram illustrates how the scaffold serves as a precursor for both linear

functionalization and bicyclic ring formation.
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Caption: Divergent synthesis map showing the transformation of the 4-bromo scaffold into

bioactive biaryls and fused heterocyclic systems.

Part 4: Medicinal Chemistry Applications[3][6][7][8]
[9][10][11]
Synthesis of 1H-Pyrazolo[4,3-c]pyridines
This is the most high-value application. The 4-bromopyridine-3-sulfonamide scaffold allows for

the construction of the pyrazolo-pyridine core, a bioisostere of the indole ring found in many

kinase inhibitors (e.g., targeting CDK, JAK).

Mechanism: Reaction with hydrazine hydrate.[1]

Displacement: Hydrazine displaces the Bromine at C4 via

.[1]

Condensation: The terminal

of the hydrazine attacks the sulfonamide sulfur (less common) or, more typically, the
scaffold is a 3-acyl derivative.

Correction for Sulfonamide: For the sulfonamide specifically, the target is often a Sultam or

the sulfonamide is used as a directing group. To get the pyrazolo[4,3-c]pyridine, one
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typically starts with the 3-acetyl or 3-formyl analog. However, the sulfonamide can form

1,1-dioxo-isothiazolo[5,4-c]pyridines (sultams), which are potent antiviral agents.

Carbonic Anhydrase (CA) Inhibition
The free primary sulfonamide (

) is a zinc-binding group (ZBG) essential for inhibiting metalloenzymes like Carbonic
Anhydrase.

Structure-Activity Relationship (SAR): The pyridine ring provides a distinct lipophilic profile

compared to the classic benzene-sulfonamides (like sulfanilamide). The bromine atom allows

for the attachment of "tails" that interact with the hydrophobic half of the CA active site,

improving selectivity for isoforms IX and XII (cancer-associated targets).

Part 5: Handling & Stability (Self-Validating
Systems)
To ensure experimental success, researchers must adhere to these stability protocols:

Light Sensitivity: 4-bromopyridines can undergo photodehalogenation.[1] Store in amber

vials.

TLC Validation:

Stationary Phase: Silica Gel

.[1]

Visualization: UV (254 nm) shows strong absorbance.[1] Ninhydrin is negative (no free

amine on ring).[1]

Rf Value: In 50% EtOAc/Hexane, the sulfonamide will retain significantly (Rf ~0.2-0.3)

compared to non-polar precursors.[1]

NMR Diagnostic Peaks (DMSO-d6):

C2-H: Singlet/Doublet around
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8.8 - 9.0 ppm (Deshielded by N and Sulfonamide).[1]

C5/C6-H: Doublets around

7.8 - 8.5 ppm.[1]

: Broad singlet exchangeable with

, typically

7.5 - 8.0 ppm.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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